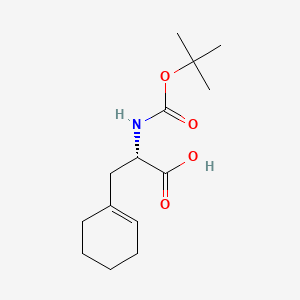
(S)-2-((tert-butoxycarbonyl)amino)-3-(cyclohex-1-en-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(cyclohex-1-en-1-yl)propanoic acid is a synthetic organic compound with a molecular formula of C13H23NO5. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a cyclohexene ring. This compound is often used in organic synthesis and research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(cyclohex-1-en-1-yl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Formation of the Cyclohexene Ring: The cyclohexene ring is introduced through a Diels-Alder reaction between a diene and a dienophile. This reaction is carried out under controlled temperature and pressure conditions to ensure high yield and selectivity.
Coupling Reaction: The protected amino acid is then coupled with the cyclohexene derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This step forms the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(cyclohex-1-en-1-yl)propanoic acid involves large-scale reactors and optimized reaction conditions to maximize yield and minimize waste. The use of continuous flow reactors and automated systems ensures consistent product quality and efficient resource utilization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products
Epoxides and Diols: Formed from oxidation reactions.
Alcohols: Resulting from reduction reactions.
Amino Derivatives: Produced after deprotection of the Boc group.
Scientific Research Applications
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(cyclohex-1-en-1-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(cyclohex-1-en-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence metabolic pathways by acting as a substrate or inhibitor, affecting the overall biochemical processes.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(cyclohexyl)propanoic acid: Lacks the double bond in the cyclohexene ring.
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(phenyl)propanoic acid: Contains a phenyl ring instead of a cyclohexene ring.
Uniqueness
Structural Features:
Reactivity: The compound’s ability to undergo various chemical reactions, such as oxidation and reduction, sets it apart from similar compounds.
Properties
Molecular Formula |
C14H23NO4 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
(2S)-3-(cyclohexen-1-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h7,11H,4-6,8-9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1 |
InChI Key |
DLBYGDASOZCQFW-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CCCCC1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CCCCC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




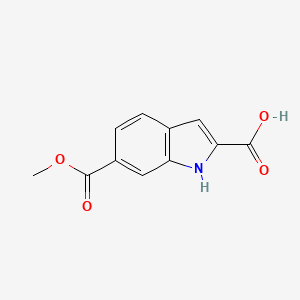
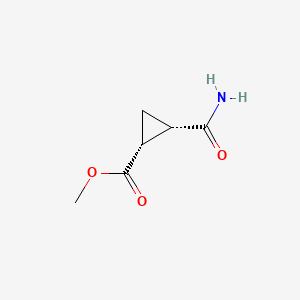
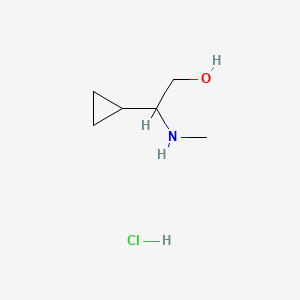
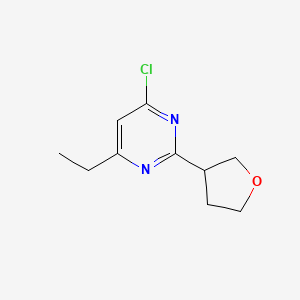
![3-Cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13462363.png)
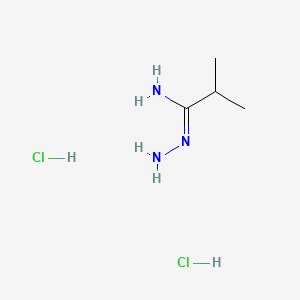
![4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13462372.png)
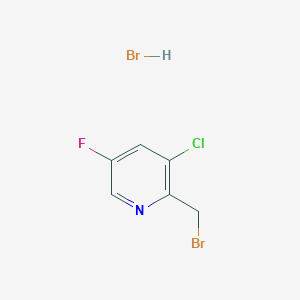

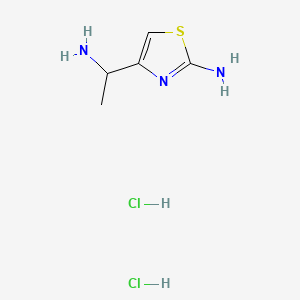
![3-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B13462381.png)
![4-bromo-1-{3-iodobicyclo[1.1.1]pentan-1-yl}-1H-pyrazole](/img/structure/B13462392.png)
